molecular formula C10H7ClFNO B13201649 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13201649
M. Wt: 211.62 g/mol
InChI Key: AMTHMHLAVYJZRH-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a substituted phenyl ring with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The oxirane (epoxide) ring is substituted with a methyl group and a carbonitrile (-CN) moiety, conferring both steric and electronic complexity. Structural studies of analogous epoxides often employ tools like the SHELX software suite for refinement and analysis .

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7ClFNO/c1-10(9(5-13)14-10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3

InChI Key

AMTHMHLAVYJZRH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with epichlorohydrin under basic conditions to form the oxirane ring. The subsequent introduction of the carbonitrile group can be achieved through a nucleophilic substitution reaction using a suitable cyanide source . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and inhibition of enzyme activity . The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile () shares functional groups (Cl, F, -CN) but differs fundamentally in its core structure. While the target compound is an epoxide, the tetrahydroquinoline derivative features a bicyclic system with a nitrogen atom. Key distinctions include:

Feature 3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile 2-Chloro-4-(3-fluorophenyl)-6-methyl-tetrahydroquinoline-3-carbonitrile
Core Structure Oxirane (3-membered cyclic ether) Tetrahydroquinoline (fused bicyclic system with N)
Substituent Positions 3-Cl, 4-F on phenyl; methyl on oxirane 3-F on phenyl; 2-Cl, 6-methyl on tetrahydroquinoline
Ring Strain High (epoxide reactivity) Low (stabilized by aromaticity and rigidity)
Functional Groups Epoxide, -CN -CN, tertiary amine (in tetrahydroquinoline)

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: The tetrahydroquinoline derivative is explicitly labeled as a pharmaceutical intermediate (), suggesting utility in drug discovery (e.g., kinase inhibitors or CNS agents). The target epoxide’s reactivity could position it as a precursor for β-blockers or antifungal agents.
  • Physical Properties: The -CN group in both compounds increases polarity, but the tetrahydroquinoline’s larger structure may reduce solubility compared to the compact epoxide.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile, a compound with the CAS number 1874760-70-9, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClFNO
  • Molecular Weight : 215.63 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds containing the trifluoromethyl group, such as this compound, exhibit significant anticancer activity. Research has shown that the incorporation of halogenated phenyl groups can enhance the potency of such compounds against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in MDPI examined the effects of similar compounds on cancer cell lines, demonstrating that fluorinated analogs significantly inhibited cell proliferation. The study reported a reduction in cell viability by up to 70% at concentrations as low as 10 µM when tested against breast and lung cancer cells .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways associated with cell growth and apoptosis. Specifically, compounds with a similar structure have been shown to inhibit key enzymes involved in tumor progression.

Enzyme Inhibition Data Table

CompoundTarget EnzymeIC50 (µM)Reference
3-(3-Chloro-4-fluorophenyl)-...Cyclin-dependent kinase15
Similar Compound AProtein kinase B12
Similar Compound BTopoisomerase II20

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations.

Toxicity Assessment Table

Study TypeResultReference
Acute Toxicity in Murine ModelsLD50 > 200 mg/kg
Cytotoxicity on Normal FibroblastsIC50 = 30 µM

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